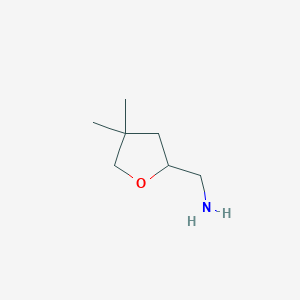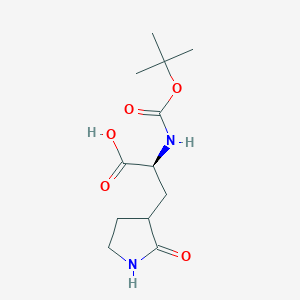
(2S)-2-((tert-Butoxycarbonyl)amino)-3-(2-oxopyrrolidin-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-((tert-Butoxycarbonyl)amino)-3-(2-oxopyrrolidin-3-yl)propanoic acid is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a pyrrolidinone ring. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-((tert-Butoxycarbonyl)amino)-3-(2-oxopyrrolidin-3-yl)propanoic acid typically involves multiple steps One common method starts with the protection of the amino group using the tert-butoxycarbonyl (Boc) group
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Pyrrolidinone Ring: The protected amino acid undergoes cyclization to form the pyrrolidinone ring. This step may involve the use of reagents like sodium hydride and solvents such as tetrahydrofuran (THF).
Oxidation: The final step involves the oxidation of the intermediate compound to form this compound. Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-((tert-Butoxycarbonyl)amino)-3-(2-oxopyrrolidin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrrolidinone ring or the Boc-protected amino group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S)-2-((tert-Butoxycarbonyl)amino)-3-(2-oxopyrrolidin-3-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-((tert-Butoxycarbonyl)amino)-3-(2-oxopyrrolidin-3-yl)propanoic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group, which can then participate in various biochemical pathways. The pyrrolidinone ring may interact with enzymes or receptors, influencing their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-3-(2-oxopyrrolidin-3-yl)propanoic acid: Lacks the Boc protecting group, making it more reactive.
(2S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid: Contains a hydroxyl group instead of the pyrrolidinone ring.
Uniqueness
The presence of both the Boc protecting group and the pyrrolidinone ring in (2S)-2-((tert-Butoxycarbonyl)amino)-3-(2-oxopyrrolidin-3-yl)propanoic acid makes it unique. This combination allows for selective reactions and interactions, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C12H20N2O5 |
|---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-oxopyrrolidin-3-yl)propanoic acid |
InChI |
InChI=1S/C12H20N2O5/c1-12(2,3)19-11(18)14-8(10(16)17)6-7-4-5-13-9(7)15/h7-8H,4-6H2,1-3H3,(H,13,15)(H,14,18)(H,16,17)/t7?,8-/m0/s1 |
InChI Key |
RWCCIYJJIFJDQO-MQWKRIRWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1CCNC1=O)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCNC1=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



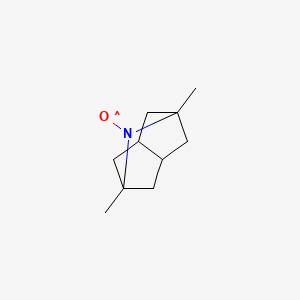
![7-Chloro-5-(6-(2-chlorobenzyl)pyridin-2-yl)thiazolo[4,5-d]pyrimidine](/img/structure/B12977650.png)
![[2-(5-Ethyl-imidazol-1-yl)-1-hydroxy-1-phosphono-ethyl]-phosphonic acid](/img/structure/B12977653.png)
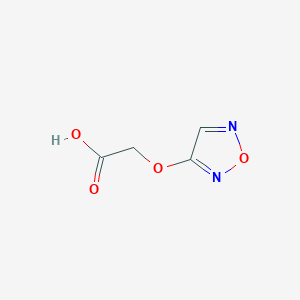

![2-Methylthiazolo[4,5-d]pyrimidine](/img/structure/B12977662.png)
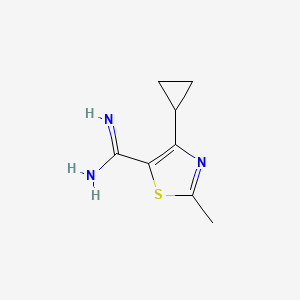
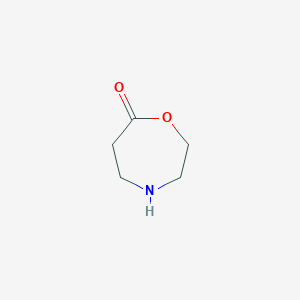
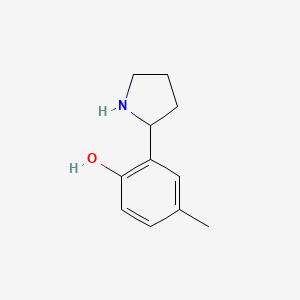
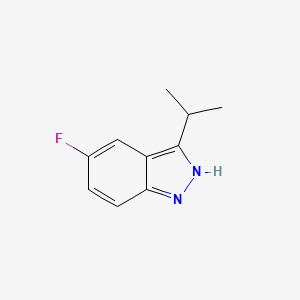
![Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B12977698.png)

